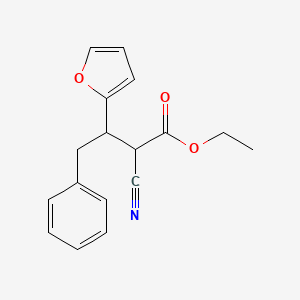
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate is a chemical compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the furan and phenyl groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate typically involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 2-amino-3-(furan-2-yl)-4-phenylbutanoate.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives and polymer materials due to its cyanoacrylate structure.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan and phenyl groups contribute to the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Uniqueness
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate is unique due to the presence of both furan and phenyl groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. The furan ring provides aromatic stability, while the phenyl group enhances its reactivity in electrophilic substitution reactions.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C17H17NO3/c1-2-20-17(19)15(12-18)14(16-9-6-10-21-16)11-13-7-4-3-5-8-13/h3-10,14-15H,2,11H2,1H3 |
InChI Key |
KMYJGYUGDSWKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















